Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2-ethoxy-6-fluorophenyl)ethyl)-
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Overview
Description
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-ethoxy-6-fluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Preparation of Isothiocyanate Intermediate: Reacting 5-bromo-2-pyridine with thiophosgene to form the isothiocyanate intermediate.
Reaction with Amine: The isothiocyanate intermediate is then reacted with 2-(2-ethoxy-6-fluorophenyl)ethylamine under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfinyl or sulfonyl compounds, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. The exact mechanism for this compound would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-
- Thiourea, N-(4-bromo-2-pyridinyl)-N’-(2-(2-methoxyphenyl)ethyl)-
Uniqueness
The unique substituents on the pyridine and phenyl rings of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(2-ethoxy-6-fluorophenyl)ethyl)- may confer distinct chemical and biological properties compared to other thiourea derivatives
Properties
CAS No. |
172505-89-4 |
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Molecular Formula |
C16H17BrFN3OS |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(2-ethoxy-6-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H17BrFN3OS/c1-2-22-14-5-3-4-13(18)12(14)8-9-19-16(23)21-15-7-6-11(17)10-20-15/h3-7,10H,2,8-9H2,1H3,(H2,19,20,21,23) |
InChI Key |
IRIOIFXUMMFCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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